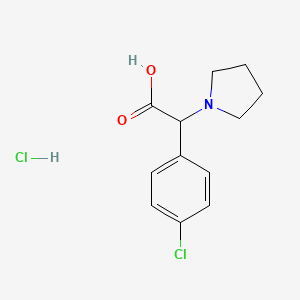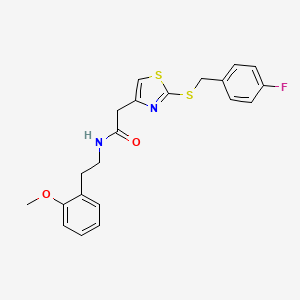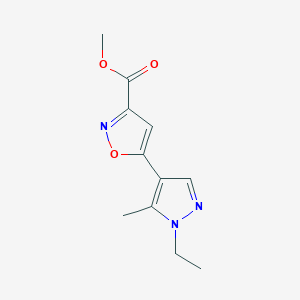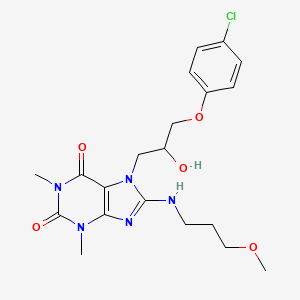![molecular formula C20H17FN4O5S B2708783 N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 872614-01-2](/img/structure/B2708783.png)
N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide” is a complex organic molecule. It contains a dihydrobenzodioxin core, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . The molecule also contains an oxadiazole ring, a sulfur atom, and a fluorobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and functional groups. The crystal structure of similar compounds has been reported , but the specific crystal structure of this compound is not available in the retrieved data.Scientific Research Applications
Antimicrobial Applications
Studies on derivatives of fluorobenzamides and compounds containing 1,3,4-oxadiazole moieties have shown significant antimicrobial properties. For example, a study by Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides with thiazole and thiazolidine promising as antimicrobial analogs. Their research highlighted the importance of the fluorine atom in enhancing antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Synthetic Methodologies
The synthesis and characterization of compounds containing similar structural features have been explored to develop new materials with potential applications. For instance, the synthesis of aromatic polyimides involving fluoro-substituted benzamides showcases innovative approaches in the creation of materials with high thermal stability and unique properties suitable for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Biological Implications and Activity
Compounds with the 1,3,4-oxadiazole moiety and similar structures have been studied for their biological activities, including their roles in inhibiting certain cellular processes and potential anticancer properties. Research into the metabolic and disposition studies of related compounds using techniques such as 19F-NMR spectroscopy provides insights into their biological interactions and potential therapeutic applications (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
properties
IUPAC Name |
N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O5S/c21-13-3-1-12(2-4-13)19(27)22-10-18-24-25-20(30-18)31-11-17(26)23-14-5-6-15-16(9-14)29-8-7-28-15/h1-6,9H,7-8,10-11H2,(H,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPWZQEFMDFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)




![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2708711.png)



![N~6~-(3-methoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2708722.png)
![5-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2708723.png)